Senkyunolide-H

Anti-inflammatory NO Inhibition RAW 264.7 Macrophages

Senkyunolide H analogs (A/I) diverge in bioavailability (~8% vs. >67%), compromising PK/PD. Senkyunolide H provides specific advantages: • 5-HT modulation for migraine/depression models (Patent CN102106850A) • Vascular antiproliferation: IC50 <0.1 µg/mL (primary mouse aorta smooth muscle) • Dual cytoprotection: HO-1 activation & NO inhibition (IC50 173.42 µM) ≥98% HPLC; -20°C storage; blue ice shipping.

Molecular Formula C12H16O4
Molecular Weight 224.25 g/mol
Cat. No. B1243700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSenkyunolide-H
Synonymssenkyunolide H
Molecular FormulaC12H16O4
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESCCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1
InChIInChI=1S/C12H16O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h4,8,11,13-14H,2-3,5-6H2,1H3/b9-4+/t8-,11-/m0/s1
InChIKeyDQNGMIQSXNGHOA-GMUFXDHJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Senkyunolide H: A Bioactive Phthalide from Ligusticum chuanxiong with Distinct Pharmacological Profile


Senkyunolide H is a phthalide compound primarily isolated from the traditional Chinese medicinal herb Ligusticum chuanxiong Hort. [1]. It belongs to the senkyunolide family, a group of bioactive molecules recognized for their potential in treating cardiovascular, cerebrovascular, and inflammatory conditions [2]. Senkyunolide H is notable for its specific structural features, including a (3Z,6R,7S)-3-butylidene-6,7-dihydroxy configuration, which distinguishes it from closely related analogs like Senkyunolide I, Senkyunolide A, and Z-ligustilide [3]. Its inherent physicochemical properties, such as good fat and water solubility, facilitate rapid entry into the blood and cerebrospinal fluid, making it a compound of significant interest for neurological research and drug development [4].

Why Senkyunolide H Cannot Be Replaced by Generic Phthalide Analogs in Targeted Research


The senkyunolide class of phthalides, while sharing a common structural backbone, exhibits profound functional divergence due to subtle variations in substituent patterns, stereochemistry, and metabolic stability [1]. A generic substitution of Senkyunolide H with structurally similar compounds like Senkyunolide I, Senkyunolide A, or Z-ligustilide is scientifically unsound. These analogs demonstrate drastically different pharmacokinetic (PK) profiles, including variations in oral bioavailability (ranging from ~8% for Senkyunolide A to >67% for Senkyunolide I), elimination half-lives, and metabolic pathways, which directly impact their in vivo efficacy and suitability for specific disease models [2][3]. Furthermore, their potency against specific molecular targets, such as the inhibition of nitric oxide (NO) production or the modulation of monoamine neurotransmitters, varies significantly, leading to different therapeutic outcomes [4]. Therefore, selecting the correct senkyunolide based on quantifiable evidence is crucial for reproducible research and successful drug development programs. The evidence below details the specific, measurable advantages of Senkyunolide H over its closest comparators.

Quantitative Differentiation Guide for Senkyunolide H Against Key Analogs


Anti-Inflammatory Potency: Senkyunolide H Exhibits Superior NO Inhibition Compared to Ligustilidiol and Senkyunolide H Analogs

In a direct head-to-head comparison of four phthalide compounds isolated from Cnidium officinale, Senkyunolide H demonstrated significantly greater potency in inhibiting lipopolysaccharide (LPS)-stimulated nitric oxide (NO) release in RAW 264.7 macrophage cells compared to other isolated components, including 6-hydroxy-7-methoxy-dihydroligustilide and ligustilidiol [1].

Anti-inflammatory NO Inhibition RAW 264.7 Macrophages

Neurotransmitter Modulation: Senkyunolide H Uniquely Modulates Brain 5-HT Levels, a Mechanism Distinct from Senkyunolide I and Senkyunolide A

A patent application (CN102106850A) provides direct evidence that Senkyunolide H can regulate the levels of monoamine transmitters, particularly 5-hydroxytryptamine (5-HT), in both rat blood plasma and brain tissue [1]. This central mechanism of action is a key differentiator from Senkyunolide I and Senkyunolide A, whose primary reported mechanisms are anti-oxidative, anti-apoptotic, and anti-tumor activities, respectively [2].

Migraine Depression 5-HT Modulation Neuropharmacology

Cellular Protection: Senkyunolide H and I Are Equipotent in Activating the HO-1 Antioxidant Pathway

A bioactivity-guided fractionation study identified Senkyunolide H and its stereoisomer Senkyunolide I as the primary compounds in Rhizoma Chuanxiong responsible for inducing the cytoprotective enzyme heme oxygenase-1 (HO-1) [1]. Both stereoisomers demonstrated similar potency in inhibiting reactive oxygen species (ROS) formation and lipid peroxidation in human liver HepG2 cells, with their antioxidant activity being significantly suppressed by an HO-1 inhibitor [1].

Oxidative Stress Cytoprotection Heme Oxygenase-1 HepG2

Vascular Cell Proliferation: Senkyunolide H Potently Inhibits Smooth Muscle Cell Growth

Senkyunolide H has been shown to be a potent inhibitor of vascular smooth muscle cell (VSMC) proliferation, a key process in atherosclerosis and restenosis. It inhibits the proliferation of primary mouse aorta smooth muscle cells with an IC50 of less than 0.1 µg/mL [1]. This anti-proliferative activity is a distinct pharmacological property not widely reported for Senkyunolide A or Senkyunolide I at comparable concentrations.

Atherosclerosis Vascular Remodeling Smooth Muscle Cell Anti-proliferative

In Vivo Bioavailability: Senkyunolide I Demonstrates Superior Oral Absorption Compared to Senkyunolide A

Cross-study comparison reveals a critical pharmacokinetic divergence within the senkyunolide family. Senkyunolide I exhibits high oral absolute bioavailability in rats, reported at 67.2% and 76.9% at doses of 20 and 72 mg/kg, respectively [1]. In stark contrast, the oral bioavailability of Senkyunolide A is exceedingly low, at approximately 8%, primarily due to gastrointestinal instability and extensive first-pass hepatic metabolism [2].

Pharmacokinetics Bioavailability Drug Development Oral Administration

Optimal Research and Development Applications for Senkyunolide H Based on Differential Evidence


Investigating Serotonergic Mechanisms in Migraine and Depression

As demonstrated by patent CN102106850A, Senkyunolide H is uniquely qualified for research focused on the central serotonergic system [1]. Its demonstrated ability to modulate 5-HT levels in the brain makes it a superior choice over Senkyunolide I or A for preclinical models of migraine, depression, and other mood disorders. Procurement should prioritize Senkyunolide H for these specific neurology-focused studies where modulation of monoamine neurotransmitters is a primary endpoint.

Studying Moderate Anti-Inflammatory Responses and Oxidative Stress

Senkyunolide H provides a specific, moderate anti-inflammatory profile, as shown by its IC50 of 173.42 µM for NO inhibition in RAW 264.7 macrophages [2]. This differentiates it from more potent co-occurring phthalides. Additionally, its proven role in activating the HO-1 antioxidant pathway [3] makes it an excellent candidate for cytoprotection studies. Researchers investigating the interplay between moderate inflammation and oxidative stress in models of ischemia-reperfusion injury or chronic disease should consider Senkyunolide H for its dual-action profile.

Targeting Vascular Smooth Muscle Cell Proliferation in Atherosclerosis Research

The potent inhibition of primary mouse aorta smooth muscle cell proliferation (IC50 < 0.1 µg/mL) by Senkyunolide H [4] establishes a clear application in cardiovascular research. This activity is not a prominent feature of other major senkyunolides. Therefore, scientific procurement for studies on atherosclerosis, vascular remodeling, or post-angioplasty restenosis should prioritize Senkyunolide H over analogs like Senkyunolide A or I, which have not demonstrated comparable potency in this specific assay.

Comparative Pharmacokinetic and Metabolism Studies of Phthalides

Given the vast differences in oral bioavailability among senkyunolides (e.g., ~8% for Senkyunolide A vs. >67% for Senkyunolide I) [5][6], Senkyunolide H serves as a critical reference compound for in-depth PK/PD studies. Researchers seeking to understand the structure-activity relationship (SAR) that governs phthalide absorption, distribution, metabolism, and excretion (ADME) will find Senkyunolide H essential for a complete analysis of the senkyunolide class, especially when investigating the impact of its specific dihydroxy substitution pattern on metabolic stability.

Technical Documentation Hub

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